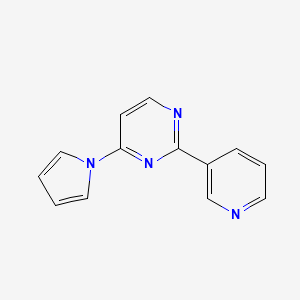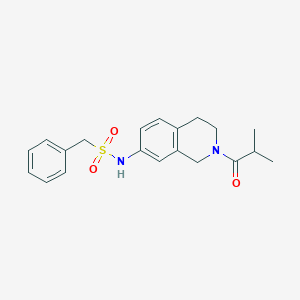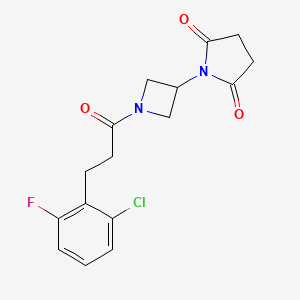![molecular formula C25H23N5O4 B2426678 4-吗啉代羧酸-2-(6-氨基-5-氰基-3-(对甲苯基)-1,4-二氢吡喃并[2,3-c]吡唑-4-基)苯基酯 CAS No. 403731-98-6](/img/new.no-structure.jpg)
4-吗啉代羧酸-2-(6-氨基-5-氰基-3-(对甲苯基)-1,4-二氢吡喃并[2,3-c]吡唑-4-基)苯基酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate is a complex organic compound known for its unique structure and potential applications across various scientific fields. This compound is characterized by a morpholine-4-carboxylate group attached to a pyrano[2,3-c]pyrazole core, a feature which imparts distinctive chemical and biological properties.
科学研究应用
2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the manufacture of pharmaceuticals.
作用机制
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
For example, indole derivatives can influence pathways related to oxidative stress and acetylcholine hydrolysis .
Result of Action
Similar compounds have been reported to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate involves several steps, each requiring precise conditions to ensure the desired product is obtained with high yield and purity.
Formation of Pyrano[2,3-c]pyrazole Core: This typically starts with a multi-component reaction involving ethyl acetoacetate, hydrazine hydrate, and an appropriate aldehyde (e.g., p-tolualdehyde). The reaction proceeds under reflux conditions in ethanol, resulting in the formation of the pyrazole ring.
Subsequent Functionalization: The formed pyrazole is then subjected to further functionalization. This involves the introduction of the morpholine-4-carboxylate group through nucleophilic substitution reactions. The reaction typically employs bases like potassium carbonate and solvents such as dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the process might be optimized by employing continuous flow reactors to control reaction parameters more precisely and improve safety and scalability. Solvent recovery systems and catalyst recycling can be incorporated to make the process more economical and environmentally friendly.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives under acidic or basic conditions.
Reduction: Reduction reactions typically involve the cyano group, converting it into primary amines under hydrogenation conditions using palladium on carbon (Pd/C) catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), lithium aluminium hydride (LiAlH4)
Substitution: Halides (e.g., bromine), amines (e.g., aniline), bases (e.g., sodium hydroxide)
Major Products
Oxidation typically yields nitroso or nitro derivatives, while reduction results in primary or secondary amines. Substitution reactions lead to a variety of functionalized derivatives, broadening the compound’s applicability.
相似化合物的比较
Compared to other compounds with a similar pyrano[2,3-c]pyrazole core:
Unique Functionalization: The morpholine-4-carboxylate group adds unique chemical and biological properties that are not found in similar compounds.
Versatility: Its diverse reactivity makes it more versatile in synthetic applications.
List of Similar Compounds
2-(6-Amino-5-cyano-3-(phenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate
2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate
属性
CAS 编号 |
403731-98-6 |
|---|---|
分子式 |
C25H23N5O4 |
分子量 |
457.49 |
IUPAC 名称 |
[2-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C25H23N5O4/c1-15-6-8-16(9-7-15)22-21-20(18(14-26)23(27)34-24(21)29-28-22)17-4-2-3-5-19(17)33-25(31)30-10-12-32-13-11-30/h2-9,20H,10-13,27H2,1H3,(H,28,29) |
InChI 键 |
OFHPOESNWYHMFH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4OC(=O)N5CCOCC5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-3-[2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2426595.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide](/img/structure/B2426596.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2426600.png)
![1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea](/img/structure/B2426603.png)

![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B2426605.png)
![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2426607.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pentylurea](/img/structure/B2426608.png)
![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2426609.png)
![N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2426612.png)



